molecular formula C10H12O3 B107080 Guaiacol propionate CAS No. 7598-60-9

Guaiacol propionate

Cat. No. B107080
CAS RN: 7598-60-9
M. Wt: 180.2 g/mol
InChI Key: UYXMBPVOGLUKIV-UHFFFAOYSA-N
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Description

Guaiacol is a phenolic natural product first isolated from Guaiac resin and the oxidation of lignin. It is also present in wood smoke, as a product of pyrolysis of lignin . It is used medicinally as an expectorant, antiseptic, and local anesthetic .


Molecular Structure Analysis

The molecular formula of Guaiacol is C7H8O2 . It is a phenolic compound containing a methoxy functional group .


Chemical Reactions Analysis

Detailed reaction pathways and kinetics of guaiacol deoxygenation have been studied using methane as a reductant . Kinetic parameters including rate constants and activation energies are determined for each individual reaction step .


Physical And Chemical Properties Analysis

Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish . It is stable and non-reactive under normal conditions of use, storage, and transport .

Scientific Research Applications

1. Bio-Oil Upgrading and Catalytic Conversion

  • Catalytic Conversion for Stable Oxygenated Organics: Research demonstrates guaiacol's effective conversion in ethanol, showing high selectivity towards desired products like cyclohexanol and 2-methoxycyclohexanol. This process is significant in bio-oil upgrading (Chen et al., 2014).
  • Alcohols from Guaiacol for Bio-Oil Upgrading: The transformation of guaiacol to alcohols, particularly in the context of bio-oil upgrading, has been extensively studied. This includes the effects of metal composition and reaction temperature on conversion and selectivity (Zhou et al., 2015).
  • Hydrodeoxygenation of Guaiacol: The study of guaiacol's hydrodeoxygenation behavior is crucial for understanding the upgrading of bio-oils as an alternative to fossil resources (Zhao et al., 2021).

2. Analytical Methods and Sensory Analysis

  • GC–MS Quantification in Orange Juice: Guaiacol's detection and quantification in orange juice via GC–MS was investigated to understand its impact as an off-flavor, commonly arising from microbial contamination (Pérez-Cacho et al., 2011).
  • Odor Qualities and Thresholds: Research on guaiacol derivatives' odor qualities and thresholds revealed their characteristic smoky, vanilla-like, and clove-like smells, providing insights into flavor chemistry (Schranz et al., 2017).

3. Environmental and Agricultural Applications

  • Chlorinated Guaiacols in Anaerobic Digestion: Studies have explored the inhibitory effect of chlorinated guaiacols on methanogenic activity in anaerobic digester sludge, crucial for wastewater treatment and biogas production (Yin et al., 2001).
  • Glycosylated Aroma Precursors in Grapes: Research involving guaiacol foliar application in vineyards showed its potential to influence the accumulation of glycosylated aromatic compounds in fruits, impacting wine aroma profiles (Sánchez-Gómez et al., 2019).

Safety And Hazards

Guaiacol is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is also harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves, eye protection, and face protection .

Future Directions

Guaiacol has been considered as a potential treatment for adult polyglucosan body disease (APBD). It has been found to improve grip strength and increase lifespan in murine APBD models . Further exploration of guaiacol for treating APBD is suggested .

properties

IUPAC Name

(2-methoxyphenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-10(11)13-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXMBPVOGLUKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226880
Record name Guaiacol propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to light yellow liquid; Fruity nutty with a hint of vanilla aroma
Record name Guaiacol propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Guaiacol propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.092-1.102
Record name Guaiacol propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Guaiacol propionate

CAS RN

7598-60-9
Record name Guaiacol propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-407845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guaiacol propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACOL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7SCO70Q61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
IA Pearl - Journal of the American Chemical Society, 1956 - ACS Publications
… Propiovanillone (V), obtained by Fries rearrangement of guaiacol propionate or by oxidation of 1 - (4-hydroxy-3-methoxyphenyl) -1 -propanol was reduced with alkali andeither sodium …
Number of citations: 11 pubs.acs.org
E Miller, WH Hartung, HJ Rock… - Journal of the American …, 1938 - ACS Publications
… By substituting other esters in the place of guaiacol propionate, the other corresponding ketones may be obtained. Into a 1-liter three-necked flask, fitted with reflux condenser, …
Number of citations: 24 pubs.acs.org
FE King, JG Wilson - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… In the first, 4-ethoxy-3-methoxypropioyhenone was prepared by ethylation of the phenolic ketone formed from guaiacol propionate by Fries migration and then directly halogenated. …
Number of citations: 4 pubs.rsc.org
TJ Benson, PR Daggolu, RA Hernandez, S Liu… - Advances in …, 2013 - Elsevier
The composition of a typical pyrolysis oil is used to pose the problem of oxygen removal from this oil and to motivate a discussion of the different reactions for oxygen removal that are …
Number of citations: 25 www.sciencedirect.com
G FODOR, J Kiss, M SZEKERKE - The Journal of Organic …, 1950 - ACS Publications
OH NH, IVa vanillic acid (under more energetic conditions vanilloylvanillic acid was formed. poro-Position of the ketonic group to the phenolic hydroxyl was therefore proved. Reduction …
Number of citations: 14 pubs.acs.org
A Lucchesi, G Maschio, C Rizzo, G Stoppato - … in Thermochemical Biomass …, 1988 - Springer
The kinetics of the pyrolysis of lignocellulosic materials was studied with a view to provide simple kinetic models for engineering purposes. In parallel with the basic studies the pyrolysis …
Number of citations: 12 link.springer.com
JC Pew, WJ Connors - The Journal of Organic Chemistry, 1969 - ACS Publications
… prepared by the Fries reaction with guaiacol propionate. The compound was recrystallized from CHCh: mp 59-60 (lit.22 mp 62-63); uv max …
Number of citations: 23 pubs.acs.org
G Zhu, Z Xiao - Flavors and Fragrances in Food Processing …, 2022 - ACS Publications
… Guaiacol is first reacted with propionic acid to form guaiacol propionate, which is then rearranged to form guaiacol acetone. Isoeugenol can be prepared from guaiacol acetone by …
Number of citations: 0 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… In addition, in letter of 11 May 2009 the Commission requested EFSA to carry out a risk assessment on guaiacol propionate [FL-no: 09.943], guaiacol butyrate [FL-no: 09.944], guaiacol …
Number of citations: 2 efsa.onlinelibrary.wiley.com
RJ Pratt, EV Jensen - Journal of the American Chemical Society, 1956 - ACS Publications
… Propiovanillone (V), obtained by Fries rearrangement of guaiacol propionate or by oxidation of 1 - (4-hydroxy-3-methoxyphenyl) -1 -propanol was reduced with alkali andeither sodium …
Number of citations: 3 pubs.acs.org

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